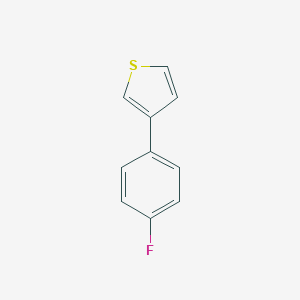

3-(4-Fluorophenyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBJDINSHIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153312-51-7 | |

| Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70428358 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119492-73-8 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Monomer Synthesis Strategies for 3-(4-Fluorophenyl)thiophene

The creation of the this compound monomer is a critical first step, with cross-coupling reactions and cyclization methods being the most prominent strategies.

Cross-Coupling Approaches for Aryl Thiophene (B33073) Derivatives (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of 3-arylthiophenes, including this compound. nih.govnih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of a thiophene derivative with an arylboronic acid or its ester. nih.govmdpi.com For instance, 3-bromothiophene (B43185) can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate (B84403) to yield this compound. nih.govnih.gov The choice of catalyst, base, and solvent system can significantly influence the reaction's efficiency and yield. nih.govrasayanjournal.co.in

Different arylboronic acids bearing various substituents have been successfully coupled with thiophene derivatives, although the reactivity can be affected by electronic and steric factors. tandfonline.com For example, phenylboronic acids with ortho substituents may exhibit lower reactivity due to steric hindrance, while those with electron-withdrawing groups can also present challenges. tandfonline.com The reaction conditions, including temperature and solvent, are optimized to achieve moderate to good yields of the desired arylthiophene products. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Arylthiophene Synthesis

| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 5-aryl-2-bromo-3-hexylthiophenes | Moderate to Good | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene | various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 2-(bromomethyl)-5-aryl-thiophenes | 25-76% | nih.gov |

| 4-bromothiophene-2-carbaldehyde | various arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | - | 4-arylthiophene-2-carbaldehydes | Moderate to Excellent | mdpi.com |

| Bromothiophene | Arylboronic acid | Nickel-based catalyst | K₂CO₃ | Deep Eutectic Solvent (DES) | 2-arylthiophenes | - | rasayanjournal.co.in |

Cyclization Reactions for Thiophene Ring Construction

The construction of the thiophene ring itself can be achieved through various cyclization reactions. derpharmachemica.comrsc.org Classical methods like the Paal-Knorr thiophene synthesis, Fiesselmann thiophene synthesis, Gewald aminothiophene synthesis, and Hinsberg synthesis have been foundational in this area. derpharmachemica.combohrium.com The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

More contemporary approaches include visible light-catalyzed methods and reactions involving the cyclization of functionalized alkynes. rsc.orgmdpi.com Photocatalytic radical-induced cyclization reactions offer a greener alternative to traditional methods, which can sometimes suffer from low productivity and harsh conditions. rsc.org Another strategy involves the iodocyclization of thioenynes to produce functionalized thiophenes. bohrium.com These modern methods provide efficient and regioselective pathways to construct the thiophene core with desired substitution patterns. mdpi.com

Electrochemical Polymerization of this compound Homopolymer

The homopolymer of this compound, denoted as poly(this compound) or PFPT, is commonly synthesized via electrochemical polymerization. acs.orgrsc.orghathitrust.org This technique allows for the direct formation of polymer films on an electrode surface.

Anodic Oxidation Techniques

Anodic oxidation is the primary electrochemical method for polymerizing this compound. acs.orgacs.org This process involves the oxidation of the monomer at a suitable electrode, typically platinum, to generate radical cations. acs.org These reactive species then couple to form the polymer chain. The polymerization can be carried out galvanostatically (at a constant current density) or potentiostatically (at a constant potential). acs.org For instance, PFPT films can be prepared by anodic oxidation at a current density of 12 mA/cm², corresponding to an electropolymerization potential of approximately 1.15 V. acs.org The resulting polymer film is deposited onto the electrode surface. acs.org

Influence of Electrolyte Systems and Solvents on Polymer Formation

The choice of electrolyte and solvent system plays a crucial role in the electrochemical polymerization process, influencing the properties of the resulting polymer. acs.orgworldscientific.com Acetonitrile (B52724) is a commonly used solvent, often in combination with supporting electrolytes like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄). acs.orgacs.org

Table 2: Electrochemical Polymerization Conditions for Poly(this compound)

| Electrode | Method | Current Density / Potential | Monomer Concentration | Electrolyte/Solvent | Resulting Polymer Film Thickness | Reference |

|---|---|---|---|---|---|---|

| Platinum disk | Galvanostatic | 12 mA/cm² (~1.15 V) | 0.1 M | 0.5 M Et₄NBF₄ in acetonitrile | ~1 µm | acs.org |

| Platinum | Anodic Oxidation | - | - | EDMITFSI or DEMITFSI (pure ionic liquids) | - | acs.org |

Copolymerization Strategies Involving this compound

Copolymerization is a valuable strategy to modify and enhance the properties of conducting polymers. researchgate.net By incorporating this compound with other monomers, it is possible to create copolymers with tailored electrochemical and spectroelectrochemical properties. researchgate.net

For example, this compound (FPT) has been electrochemically copolymerized with 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net This was achieved by the direct anodic oxidation of a mixture of the two monomers in acetonitrile containing tetrabutylammonium (B224687) tetrafluoroborate as the supporting electrolyte. researchgate.net The resulting copolymer was found to possess the advantageous properties of both homopolymers, poly(this compound) (PFPT) and poly(3,4-ethylenedioxythiophene) (PEDOT), including good electrochemical behavior, high conductivity, and excellent stability. researchgate.net

Similarly, the copolymerization of FPT with 3-methylthiophene (B123197) has been investigated in boron trifluoride diethyl etherate. worldscientific.com The properties of the resulting copolymer, such as its structure and electrochemical behavior, are strongly influenced by the initial monomer ratio. worldscientific.com Copolymers of 3-octylthiophene (B1296729) and this compound have also been synthesized with varying mole ratios, leading to different opto-electrical properties. koreascience.kr

Electrochemical Copolymerization with Conjugated Monomers (e.g., 3,4-Ethylenedioxythiophene)

The electrochemical copolymerization of this compound with other conjugated monomers, such as 3,4-Ethylenedioxythiophene (EDOT), is a powerful method for creating materials that combine the beneficial properties of their parent homopolymers. researchgate.net This process is typically carried out in an acetonitrile solution containing a supporting electrolyte like tetrabutylammonium tetrafluoroborate, where the monomers are oxidized on an electrode surface (such as platinum or stainless steel) to form a copolymer film. researchgate.net

The resulting copolymer, poly(3,4-ethylenedioxythiophene-co-3-(4-fluorophenyl)thiophene) (P(EDOT-co-FPT)), exhibits properties that are intermediate between or superior to those of poly(this compound) (PFPT) and poly(3,4-ethylenedioxythiophene) (PEDOT). These advantages include good electrochemical behavior, high conductivity, and excellent stability in ambient conditions. researchgate.net Studies have shown that a 1:1 monomer feed ratio can produce copolymers with a well-defined intermediate profile and enhanced charge stabilization compared to the individual homopolymers. researchgate.net The electropolymerization of P(EDOT-co-FPT) has been achieved at a potential of 1.95 V. researchgate.net

Spectroelectrochemical analysis reveals that these copolymers are p-type dopable and exhibit reversible oxidation potentials. The optical band gap for a copolymer of EDOT and a similar phenylthiophene derivative was calculated to be as low as 1.18 eV, indicating its potential for various electronic applications. researchgate.net

| Property | Details | Reference |

|---|---|---|

| Copolymerization Method | Direct anodic oxidation of monomer mixtures | researchgate.net |

| Monomers | This compound (FPT) and 3,4-Ethylenedioxythiophene (EDOT) | researchgate.net |

| Solvent/Electrolyte | Acetonitrile / 0.1M Tetrabutylammonium tetrafluoroborate | researchgate.net |

| Optimal Monomer Ratio | 1:1 shown to provide good intermediate profile and charge stabilization | researchgate.net |

| Applied Potential (P(EDOT-co-FPT)) | 1.95 V | researchgate.net |

| Resulting Copolymer | Poly(3,4-ethylenedioxythiophene-co-3-(4-fluorophenyl)thiophene) (P(EDOT-co-FPT) | researchgate.net |

| Key Properties | Good electrochemical behavior, high conductivity, excellent ambient stability | researchgate.net |

Photoinduced Step-Growth Polymerization for Oligothienothiophenes

A metal-free photochemical approach has been developed for the synthesis of oligothienothiophenes using derivatives of 2,5-dithiophenyl(thieno[3,4-b]thiophene), including one substituted with a 3-(4-fluorophenyl) group. researchgate.netresearchgate.net This method relies on a photoinduced step-growth polymerization mechanism. researchgate.net

The structural and molecular weight characteristics of the resulting oligomers are typically analyzed using various spectroscopic methods (UV, fluorescence, NMR, IR) and Gel Permeation Chromatography (GPC). researchgate.net Cyclic voltammetry is used to evaluate the effect of the substituent groups on the monomer's reactivity and the resulting oligomer's band gap. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Polymerization Type | Photoinduced step-growth polymerization | researchgate.net |

| Monomer Class | 2,5-dithiophenyl(thieno[3,4-b]thiophene) derivatives, including 3-(4-fluorophenyl) substituted variants | researchgate.netresearchgate.net |

| Initiator | Diphenyliodonium hexafluorophosphate (B91526) (DPI) | researchgate.net |

| Initiation | Irradiation at 350 nm, leading to exciplex formation and electron transfer | researchgate.net |

| Mechanism | Formation of radical cations followed by proton release and radical coupling | researchgate.net |

| Overall Yields | 19–74% | researchgate.net |

Post-Synthetic Chemical Modification and Functionalization of Poly(this compound)

Post-polymerization functionalization is an efficient strategy for introducing new functional groups onto the backbone of existing conjugated polymers. rsc.org This approach is advantageous because it often preserves the polymer chain length, allowing for a direct investigation of how different functional groups influence the polymer's properties. rsc.org Poly(this compound) (PFPT) has been a subject of such modifications, particularly through electrochemical methods. rsc.orgacs.org

Electrochemical Halogenation and Subsequent Regeneration of Polymer Films

A notable example of post-synthetic modification is the electrochemical chlorination of poly(this compound) films. acs.orgresearchgate.net This process allows for a complete substitution of the hydrogen atoms at the 4-position of the thiophene rings along the polymer backbone. acs.orgresearchgate.net

The modification is achieved by the electrochemical oxidation of a pre-deposited PFPT film in the presence of chloride ions. acs.org The resulting chlorinated polymer is electrochemically inactive. However, its electroactivity can be restored through a process called p-doping in an electrolyte solution such as acetonitrile containing 0.5 M tetraethylammonium tetrafluoroborate (Et4NBF4). acs.orgresearchgate.net

Interestingly, attempting to n-dope the chlorinated polymer is not possible. Instead, the electrochemical reduction of the chlorinated film induces the departure of the chlorine atoms. acs.org This process leads to the regeneration of the original, electroactive poly(this compound), demonstrating a reversible chemical modification of the polymer film. acs.orgresearchgate.net This reversible halogenation and regeneration cycle highlights a sophisticated method for tuning the polymer's properties after its initial synthesis. acs.orgresearchgate.net

| Process Step | Description | Reference |

|---|---|---|

| Modification | Electrochemical Chlorination | acs.orgresearchgate.net |

| Mechanism | Electrochemical oxidation of PFPT film in the presence of chloride ions | acs.org |

| Result | Complete substitution at all 4-thiophene positions, yielding an inactive chlorinated polymer | acs.orgresearchgate.net |

| Reactivation | p-doping in acetonitrile with 0.5 M Et4NBF4 reactivates the chlorinated polymer | acs.orgresearchgate.net |

| Regeneration | Electrochemical reduction induces the departure of chloride atoms, regenerating the parent PFPT | acs.org |

Advanced Spectroscopic and Morphological Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within 3-(4-fluorophenyl)thiophene. Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), have been employed to compute vibrational frequencies, which aid in the assignment of experimental spectra. nih.govresearchgate.net

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For this compound, theoretical calculations predict the key vibrational frequencies. nih.gov The C-H stretching vibrations of the thiophene (B33073) and phenyl rings are expected at higher wavenumbers. nih.gov Vibrations corresponding to the thiophene ring and the 1,4-disubstituted benzene (B151609) ring are observed at characteristic frequencies. researchgate.net For instance, in copolymers containing this unit, bands around 1641, 1596, 1499, and 1378 cm⁻¹ are attributed to vibrations within the thiophene ring, while bands at 1126, 1056, and 822 cm⁻¹ are linked to the 1,4-disubstituted benzene ring connected to the thiophene. researchgate.net The C-F bond also gives rise to a characteristic stretching vibration.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a related compound, utilized FT-Raman alongside FT-IR to achieve a complete vibrational assignment. mjcce.org.mksemanticscholar.org For this compound itself, theoretical studies have calculated the expected Raman activities for its various vibrational modes. nih.govresearchgate.net These computational analyses are crucial for interpreting the experimental Raman spectrum and understanding the molecule's vibrational dynamics. nih.gov

Interactive Table 1: Calculated Vibrational Frequencies for this compound Theoretical data calculated at the B3LYP/6-311++G(d,p) level. nih.gov

Click to view data

| Assignment | Calculated Wavenumber (cm⁻¹) |

| ν(C-H)th | 3273 |

| ν(C-H)th | 3254 |

| ν(C-H)ph | 3217 |

| ν(C-H)ph | 3205 |

| ν(C-H)ph | 3192 |

| ν(C=C)th | 1600 |

| ν(C=C)ph | 1554 |

| β(C-H)th | 1488 |

| ν(C=C)ph | 1438 |

| ν(C-F) | 1269 |

| ν(C-S) | 868 |

ν = stretching, β = in-plane bending, th = thiophene ring, ph = phenyl ring

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary data.

¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. Theoretical ¹H NMR chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net These calculations predict distinct signals for the protons on the thiophene ring and the fluorophenyl group. nih.gov In related aryl-substituted thiophene derivatives, protons on the thiophene ring typically appear in the δ 6.8–7.5 ppm range. vulcanchem.com

¹³C NMR spectroscopy maps the carbon framework of a molecule. As with ¹H NMR, the chemical shifts for this compound have been computed theoretically. nih.govresearchgate.net These calculations help in assigning the signals for each unique carbon atom in the thiophene and fluorophenyl rings. The carbon atom bonded to the fluorine (C-F) exhibits a characteristic shift influenced by the high electronegativity of the fluorine atom.

Interactive Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Theoretical data calculated using the GIAO method at the B3LYP/6-311++G(d,p) level, relative to TMS. nih.govresearchgate.net

Click to view data

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

| C2 | 121.0 | H13 | 7.60 |

| C3 | 142.0 | H14 | 7.37 |

| C4 | 127.3 | H15 | 7.50 |

| C5 | 126.1 | H17 | 7.65 |

| C6 | 131.5 | H18 | 7.15 |

| C7 | 128.5 | H20 | 7.15 |

| C8 | 116.3 | H21 | 7.65 |

| C9 | 162.8 | ||

| C10 | 116.3 | ||

| C11 | 128.5 |

Atom numbering corresponds to the scheme used in the source computational study. researchgate.net

¹⁹F NMR is a highly effective technique in fragment-based drug discovery (FBDD). nih.govmdpi.com Since fluorine is not naturally present in most biological systems, it serves as an excellent probe with no background signal. mdpi.com The ¹⁹F nucleus is 100% abundant and highly sensitive, and its chemical shift spans a wide range (over 200 ppm), which minimizes signal overlap even when screening mixtures of compounds. mdpi.comotavachemicals.com

In the context of FBDD, a library of small, fluorinated molecules, or "fragments," is screened against a biological target like a protein. nih.govotavachemicals.com The binding of a fluorine-containing fragment such as this compound to the target can be detected by changes in the ¹⁹F NMR signal, such as a chemical shift perturbation or line broadening. nih.gov This method allows for rapid and sensitive detection of weak binding events, which is crucial in the initial stages of drug discovery. nih.govinrs.ca Thiophene-based fluorinated fragment libraries have been synthesized and successfully used in ¹⁹F NMR screening campaigns to identify compounds that bind to protein targets. inrs.caresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound (FPT) and its polymer, poly(this compound) (PFPT), have been extensively studied to understand their behavior in optoelectronic applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Vis spectroscopy is a important tool for probing the electronic transitions in conjugated molecules and polymers. For the monomer this compound, theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict its electronic excited state properties. nih.govresearchgate.net These calculations provide insights into the electronic transitions and the influence of the fluorophenyl substituent on the thiophene ring. nih.govresearchgate.net

When FPT is electropolymerized to form PFPT, the resulting polymer exhibits distinct electronic properties. The band gap of the polymer, a crucial parameter for semiconductor applications, can be determined from the onset of the absorption spectrum. For a related polymer, poly[3-(4-fluorophenyl)thieno[3,2-b]thiophene] (P[FPhTT]), the band gap was calculated to be 1.63 eV from its absorption spectrum. iaea.orgresearchgate.net This value is indicative of a material with potential for use in electronic devices. iaea.orgresearchgate.net

The introduction of a phenyl group into the polythiophene backbone is known to stabilize the conjugated π-bond system, leading to materials with low band gaps. nih.gov The substitution with a fluorophenyl group can further enhance the thermal stability of the resulting polymer. nih.gov Copolymers of FPT with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), have also been synthesized and their electronic properties investigated using UV-Vis spectroscopy. researchgate.net

| Compound | Method | Band Gap (eV) | Source |

| Poly[3-(4-fluorophenyl)thieno[3,2-b]thiophene] (P[FPhTT]) | UV-Vis Spectroscopy | 1.63 | iaea.orgresearchgate.net |

In Situ Spectroelectrochemical Investigations of Polymer Properties

In situ spectroelectrochemistry combines UV-Vis spectroscopy with electrochemical methods to monitor the changes in the electronic absorption spectra of a polymer film as a function of the applied potential. This technique provides valuable information about the doping and dedoping processes, the stability of the different redox states, and the electrochromic properties of the material.

For poly(this compound), spectroelectrochemical studies have been performed to characterize its behavior. researchgate.net These investigations reveal the electronic structure of the polymer in its neutral and doped states. The copolymer of FPT and EDOT has also been a subject of spectroelectrochemical studies to understand its properties compared to the individual homopolymers. researchgate.net In a related system, poly[3-(4-fluorophenyl)thieno[3,2-b]thiophene], spectroelectrochemical measurements were used to characterize the polymer, and it was suggested that this material could be suitable for electrochromic devices due to its stable optical properties. iaea.orgresearchgate.net

Surface and Bulk Morphological Characterization

The morphology of polymer films at both the surface and in the bulk is critical for their performance in devices. Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are essential for visualizing the structure of these films.

Scanning Electron Microscopy (SEM) for Surface Topography and Film Structure

SEM provides high-resolution images of the surface topography of polymer films. The morphology of copolymers of this compound and 3,4-ethylenedioxythiophene has been investigated using SEM. researchgate.net These studies help in understanding the structure and organization of the polymer chains on the electrode surface. researchgate.net The morphology of nanocomposite films containing poly(3-methylthiophene), a related polymer, has also been characterized by SEM, revealing nanoparticle structures. tandfonline.com

Atomic Force Microscopy (AFM) for Polymer Film Morphology

AFM is a powerful technique for imaging the surface of polymer films at the nanoscale, providing detailed information about their morphology and roughness. The surface of films of poly[3-(4-fluorophenyl)thieno[3,2-b]thiophene] on indium tin oxide (ITO) electrodes has been characterized by AFM. iaea.orgresearchgate.net These studies have shown that the morphology can be influenced by the specific monomer structure, with some polymers forming more porous surfaces than others. iaea.orgresearchgate.net AFM has also been instrumental in resolving the molecular and sub-molecular ordering of polythiophene strands and thin films, which is a significant step towards correlating polymer structure with device performance. nih.gov

X-ray Based Spectroscopic Analysis

X-ray based techniques provide elemental and chemical state information about materials. For poly(this compound), X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray analysis (EDAX) have been used to study the chemical modifications of the polymer.

The chlorination and subsequent regeneration of PFPT thin films have been investigated using XPS and EDAX. acs.orgacs.org These studies confirmed the complete substitution of the 4-thiophene positions by electrochemical oxidation in the presence of chloride ions. acs.orgacs.org XPS analysis was also crucial in demonstrating the doping processes of PFPT in ionic liquids, showing the incorporation of anions during p-doping and cations during n-doping. acs.org The composition of nanocomposite films has also been analyzed using energy-dispersive X-ray spectroscopy. tandfonline.com Furthermore, X-ray single crystal diffraction has been used to confirm the structure of related thiophene-containing compounds. mdpi.com

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDX or EDS, is a surface analytical technique used for the elemental characterization of a sample. It operates by bombarding the material with a high-energy beam of electrons, which excites electrons in the sample's atoms. As these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. By detecting and analyzing the energy of these emitted X-rays, EDAX can determine the elemental makeup of the sample's surface.

In the study of polymers derived from this compound, EDAX is employed to confirm the polymer's composition and to analyze changes after chemical modification. For instance, in a study where poly(this compound) (PFPT) films were electrochemically chlorinated, EDAX was used to quantify the degree of chlorine substitution. acs.org The analysis focused on the ratio of chlorine to sulfur (Cl/S) to determine the effectiveness of the chlorination process. acs.org The results indicated a high degree of substitution, confirming that the polymer backbone was successfully modified. acs.org

While specific EDAX data for the monomer this compound is not detailed in these studies, the analysis of its corresponding polymer, PFPT, provides a practical application of the technique. The expected elements in an EDAX spectrum of the pure monomer or polymer would be Carbon (C), Sulfur (S), and Fluorine (F), reflecting its chemical formula, C₁₀H₇FS. nih.gov The table below illustrates hypothetical elemental analysis data for the polymer film before and after a modification process like chlorination, as described in the literature. acs.org

Table 1: Representative Elemental Composition Data from EDAX Analysis of a Poly(this compound) Film

| Element | Expected in Pure PFPT | Found in Chlorinated PFPT (Example) |

|---|---|---|

| Carbon (C) | Yes | Yes |

| Sulfur (S) | Yes | Yes |

| Fluorine (F) | Yes | Yes |

| Chlorine (Cl) | No | Yes |

| Ratio |

X-ray Photoelectron Spectroscopy (XPS) for Doping Process Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly useful for analyzing the doping process in conducting polymers like poly(this compound) (PFPT). acs.org Doping involves the oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces charge carriers and alters the electronic properties. These changes in the chemical environment of the atoms (Carbon, Sulfur, Fluorine) are detectable by XPS as shifts in the core-level binding energies of their electrons. acs.orgmdpi.com

For PFPT, the XPS survey spectrum of an as-grown film shows characteristic peaks for C 1s, S 2p, and F 1s. acs.org When the polymer is doped, the binding energies of these core levels shift. For instance, in p-doping, electrons are removed from the polymer, leading to a net positive charge on the backbone. This results in an increase in the binding energies of the core electrons because of the increased Coulombic attraction to the nucleus. Conversely, n-doping introduces excess electrons, which would typically decrease the binding energies.

A study on PFPT prepared in ionic liquids utilized XPS to characterize the as-grown, p-doped, and n-doped states. acs.org The analysis of the S 2p spectrum is often a key focus in polythiophenes. The S 2p signal for neutral sulfur atoms in the thiophene ring appears at a specific binding energy. mdpi.com Upon p-doping, new components at higher binding energies emerge, corresponding to positively charged sulfur atoms (polarons and bipolarons), which are the charge carriers responsible for electrical conductivity. mdpi.comfu-berlin.de Similarly, the C 1s and F 1s spectra provide information about the chemical state of the carbon and fluorine atoms in the polymer backbone and phenyl side chains.

In a related study on the electrochemical chlorination of PFPT, XPS was used alongside EDAX to confirm the substitution. acs.org The Cl/S ratio was evaluated from the integrated XPS spectra, providing a quantitative measure of the chlorination that corroborated the EDAX findings. acs.org

Table 2: Characteristic XPS Core-Level Binding Energies for Poly(this compound) and Related Species

| Core Level | Species | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p | Neutral Sulfur (in PFPT) | ~164-165 | acs.orgmdpi.com |

| Positively Charged Sulfur (p-doped) | >165 | mdpi.comfu-berlin.de | |

| C 1s | Aliphatic/Aromatic Carbon | ~285 | acs.org |

| F 1s | C-F Bond | ~688-689 | - |

Note: The exact binding energies can vary slightly depending on the specific experimental setup and the chemical environment.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies for 3-(4-Fluorophenyl)thiophene

A variety of quantum chemical methods have been employed to model this compound, each with its strengths in describing different aspects of its molecular nature.

Density Functional Theory (DFT) is a widely used method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.gov For this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in optimizing its structure. nih.govresearchgate.net

These calculations are typically performed with various basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. mdpi.com A key finding from these studies is the dihedral angle between the thiophene (B33073) and benzene (B151609) rings, which is calculated to be in the range of 29.50° to 35.73°. nih.gov This indicates that the two rings are not coplanar. Calculations at the B3LYP/6-311++G(d,p) level generally yield slightly larger dihedral angles compared to the B3LYP/6-31G(d) level. nih.gov The lack of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry represents a true energy minimum. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

| Parameter | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |

|---|

Note: Specific bond lengths and angles are often detailed in the source literature.

Ab initio methods, which are based on first principles without empirical parameters, provide another avenue for theoretical investigation. The Hartree-Fock (HF) method, a fundamental ab initio approach, has been used to study related thiophene derivatives, often serving as a baseline for more advanced calculations. mjcce.org.mkscience.gov

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon HF by including electron correlation effects. wikipedia.orgfiveable.me MP2, the second-order Møller-Plesset theory, is a common choice that recovers a significant portion of the correlation energy, leading to more accurate predictions of molecular properties. wikipedia.orgfiveable.me While specific MP2 calculations for the ground state geometry of this compound are not extensively detailed in the provided context, the methodology is a standard and valuable tool in computational chemistry for achieving high accuracy. wikipedia.orgfiveable.mesmu.edu These methods are often used for smaller systems due to their higher computational cost compared to DFT. fiveable.me

To understand how this compound interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method is an extension of DFT that allows for the calculation of electronic excited state properties, such as absorption spectra. nih.govuci.edu

For this compound, TD-DFT calculations have been performed to investigate the properties of its singlet electronic excited states. nih.govresearchgate.net These calculations, often carried out at the TD-B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry, provide insights into the electronic transitions that occur when the molecule absorbs ultraviolet-visible (UV-Vis) light. nih.govnih.gov The results help in understanding the electronic structure and photophysical behavior of the compound. nih.gov

Prediction and Analysis of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between theoretical models and experimental observations.

Theoretical vibrational frequency analysis is a powerful tool for understanding the molecular vibrations of this compound. These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation and scatter Raman light, corresponding to specific bond stretches, bends, and torsions.

DFT calculations at the B3LYP level with basis sets like 6-31G(d) and 6-311++G(d,p) have been used to compute the vibrational frequencies of this compound. nih.gov The calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods. researchgate.net The results show that the frequencies calculated with the larger 6-311++G(d,p) basis set are generally smaller than those obtained with the 6-31G(d) basis set, and are considered to be more accurate. nih.gov These theoretical spectra aid in the assignment of experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Table 2: Comparison of Computational Methods for Vibrational Frequency Analysis

| Method/Basis Set | General Observation |

|---|---|

| B3LYP/6-31G(d) | Provides a good initial prediction of vibrational frequencies. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and theoretical calculations can greatly assist in the interpretation of NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.comrasayanjournal.co.in

For this compound, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/6-311++G(d,p) and B3LYP/6-311++G(2d,2p) levels of theory. nih.govnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the molecular properties of this compound (FPT). Through methods like Density Functional Theory (DFT), researchers can model its electronic structure and predict its reactivity, offering insights that complement experimental findings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

A comprehensive theoretical study on the oligomers of 3-(p-fluorophenyl)-thiophene (oligo-FPTs) using DFT calculations revealed how the HOMO-LUMO gap changes with chain length. researchgate.net In both neutral and doped (p-doped and n-doped) states, the HOMO-LUMO energy gap decreases significantly as the number of monomer units increases, approaching a limiting value for longer chains. researchgate.net This reduction in the energy gap indicates that the resulting polymer, poly(this compound), would have a low band gap, a desirable characteristic for conducting polymers. researchgate.netnih.gov The decrease in the energy gap facilitates intramolecular charge transfer, enhancing the material's conductivity. researchgate.netrasayanjournal.co.in For doped oligomers, the band gap is dramatically lower, suggesting that both p- and n-doped states possess suitable characteristics for electron and hole transport, respectively. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap (ΔE) for Oligo(FPT)s (Data sourced from theoretical calculations)

| Oligomer Length (n) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -5.93 | -0.91 | 5.02 |

| 2 | -5.51 | -1.45 | 4.06 |

| 3 | -5.33 | -1.74 | 3.59 |

| 4 | -5.23 | -1.92 | 3.31 |

| 5 | -5.17 | -2.04 | 3.13 |

| 6 | -5.12 | -2.12 | 3.00 |

| 8 | -5.06 | -2.23 | 2.83 |

This interactive table is based on data from DFT calculations on oligo(FPT)s. researchgate.net

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. Quantum chemistry calculations for FPT have been performed at the B3LYP/6-311++G(d,p) level to determine these charges. nih.govnih.govresearchgate.net The analysis reveals the influence of the fluorine substituent on the electronic environment of the molecule. The fluorine atom, being highly electronegative, carries a significant negative charge, which in turn affects the charge distribution across the adjacent phenyl ring and the thiophene moiety.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net For thiophene derivatives, the negative potential is often located over the sulfur atom and the π-system of the rings, indicating these as likely sites for interaction with electrophiles. researchgate.net The hydrogen atoms typically exhibit positive potential. This mapping provides a visual representation of the molecule's reactivity patterns. sciety.org

Table 2: Selected Mulliken Atomic Charges for this compound (FPT) (Data calculated at the B3LYP/6-311++G(d,p) level) researchgate.net

| Atom | Charge (a.u.) |

| S1 | -0.198 |

| C2 | -0.169 |

| C3 | 0.103 |

| C4 | -0.195 |

| C5 | -0.015 |

| C6 (phenyl) | 0.089 |

| C9 (phenyl) | 0.231 |

| F12 | -0.230 |

This interactive table presents calculated Mulliken charges for key atoms in FPT. researchgate.net

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. mjcce.org.mkniscpr.res.in They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the prediction of sites for electrophilic attack (where an electron is added) and nucleophilic attack (where an electron is removed). nih.gov

The Fukui function analysis is used to pinpoint the local reactivity of a molecule. rasayanjournal.co.in For instance, atoms with a high value for the Fukui function for nucleophilic attack (f+) are more susceptible to attack by nucleophiles, while those with a high value for electrophilic attack (f-) are more likely to be targeted by electrophiles. nih.gov In related thiophene-containing molecules, studies have shown that heteroatoms like sulfur and nitrogen, as well as specific carbon atoms in the aromatic rings, are often the most reactive sites, a finding that is typically in good agreement with MEP analysis. niscpr.res.innih.gov This detailed analysis of local reactivity is crucial for understanding reaction mechanisms involving the molecule. mjcce.org.mk

Conformational Analysis and Torsional Potential Studies

The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties, particularly in the context of forming ordered polymeric structures.

A critical structural parameter for FPT is the dihedral (or torsional) angle between the planes of the thiophene and the 4-fluorophenyl rings. This angle dictates the extent of π-conjugation between the two aromatic systems. A more planar conformation (smaller dihedral angle) allows for better orbital overlap and enhanced conjugation, which influences the electronic properties of both the monomer and its corresponding polymer.

DFT calculations at different levels of theory have been used to determine this angle. nih.gov Studies show that the molecule is not perfectly planar in its ground state. nih.gov The calculated dihedral angles between the thiophene and benzene rings are reported to be in the range of 29.50° to 35.73°, depending on the basis set used for the calculation. nih.gov This non-planar conformation represents a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between hydrogen atoms on the adjacent rings. The torsional angle is a dynamic property, and studies on related systems have explored the potential energy surface associated with the rotation around the C-C bond connecting the two rings. oup.com

Table 3: Calculated Dihedral Angle Between Thiophene and Phenyl Rings in FPT (Data sourced from DFT calculations) nih.gov

| Method | Dihedral Angle (°) |

| B3LYP/6-31G(d) | 29.50 |

| B3LYP/6-311++G(d,p) | 35.73 |

This interactive table shows the calculated twist angle between the aromatic rings of FPT using different basis sets. nih.gov

Theoretical Insights into Polymerization Mechanisms

The formation of poly(this compound) (PFPT) is of significant interest for applications in electronic devices. nih.gov Theoretical studies provide valuable insights into the polymerization process, particularly for electropolymerization. DFT calculations can be used to support proposed mechanisms of electropolymerization by analyzing the properties of the monomer, radical cations, and dimers that act as intermediates. iaea.org

Theoretical investigations into the oligomers of FPT show that as the chain grows, the system becomes more planar, especially in the doped (oxidized) state. researchgate.net This increased planarity in the conjugated backbone of oligo(FPT)s facilitates charge delocalization, which is essential for conductivity. researchgate.net The electrochemical oxidation of FPT yields an electroactive polymer film. acs.org The mechanism for the polymerization of similar 3-phenylthiophenes is proposed to proceed via the formation of radical cations, which then couple to form dimers and subsequently longer oligomeric chains. sci-hub.se The regioselectivity of this coupling (e.g., head-to-tail linkages) is critical for producing well-defined polymers with high conductivity, and theoretical models can help elucidate the factors that control this selectivity. sci-hub.se

DFT-Supported Mechanistic Elucidation of Electropolymerization

Density Functional Theory (DFT) calculations have been instrumental in clarifying the mechanism of electropolymerization for this compound (FPT) and its derivatives. researchgate.netiaea.orgresearchgate.net These computational studies provide insights into the geometric and electronic structures of monomers, oligomers, and polymers, which are difficult to obtain through experimental means alone. researchgate.netresearchgate.net

The electropolymerization process begins with the oxidation of the monomer to form a radical cation. DFT calculations help to determine the most likely sites for radical coupling, which leads to the formation of dimers and subsequently longer polymer chains. researchgate.net For instance, studies on related monomers like 3-(4-fluorophenyl)thieno[3,2-b]thiophene have used DFT to support the proposed polymerization mechanism. researchgate.netiaea.org

A comprehensive theoretical study on a series of oligomers of FPT, from dimer to octamer, was conducted using DFT to estimate their geometric and electronic structures. researchgate.net The calculations showed that as the oligomer chain length increases, there is a significant decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This trend is indicative of increasing conjugation and is a key factor in the electrical conductivity of the resulting polymer, poly(this compound) (PFPT). researchgate.netosti.gov

Furthermore, DFT studies investigate the properties of both the neutral and doped (oxidized p-doped and reduced n-doped) states of the oligomers. researchgate.net The results indicate that upon doping, the polymer chains become more planar, which facilitates charge delocalization along the backbone. researchgate.net This enhanced planarity and charge delocalization in the doped states are crucial for the polymer's function in electronic applications like electrochemical capacitors. researchgate.net The electrochemical oxidation of FPT has been successfully performed in various media, including pure ionic liquids, to yield the electroactive polymer PFPT. acs.org

Structure-Property and Structure-Activity Relationship (SAR/SPR) Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) models are computational approaches that correlate the chemical structure of a compound with its physical properties or biological activity. These models are vital for the rational design of new materials and therapeutic agents based on the this compound scaffold.

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely used to design novel thiophene derivatives and predict their performance. nih.govrjptonline.orgresearchgate.net These computational tools allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. chimicatechnoacta.ru

For example, molecular docking studies are used to predict how a molecule like a this compound derivative might bind to a biological target, such as an enzyme or receptor. nih.govnih.govasiapharmaceutics.info In one study, docking simulations were used to investigate the binding of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives to 5-HT1A serotonin (B10506) receptors, providing insight into the electrostatic interactions that govern binding affinity. nih.gov Similarly, docking has been used to predict the binding modes of thiophene-based chalcones to monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.govasiapharmaceutics.info

DFT calculations are also a cornerstone of in silico design, used to predict key electronic properties. chimicatechnoacta.ru Properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinity are calculated for designed molecules to forecast their electronic and optical characteristics. researchgate.netresearchgate.netmjcce.org.mk For a series of 3-phenylthiophene (B186537) derivatives, DFT was used to compute optimized geometries, vibrational frequencies, and electronic properties, which are valuable for predicting their behavior in applications like supercapacitors. nih.gov

The table below summarizes properties of this compound and related derivatives predicted using computational methods.

| Compound/Derivative Class | Computational Method | Predicted Property/Application | Reference |

| Oligo(p-Fluorophenylthiophene) | DFT | Geometric/electronic structures, band gaps, suitability for charge storage | researchgate.net |

| Thiophene-based chalcones | Molecular Docking | Binding affinity and mode to MAO-B | nih.gov |

| 3-Phenylthiophene Derivatives | DFT | Optimized geometries, electronic properties for supercapacitors | nih.gov |

| Thiophene-pyrimidine derivatives | In silico ADME-Tox | Non-toxic with good oral bioavailability, suitable as drug-leads | chimicatechnoacta.ru |

| (4-fluorophenyl)pyrazolyl methanone (B1245722) derivatives | DFT, Molecular Docking | Nonlinear optical (NLO) properties, antioxidant/anti-inflammatory activity | researchgate.net |

The performance of materials and the biological activity of compounds derived from this compound are heavily influenced by electronic and steric effects. The fluorine atom at the para-position of the phenyl ring is a key feature; as an electronegative element, it exerts a significant electron-withdrawing effect, which can modulate the electronic properties of the entire molecule. cardiff.ac.uk

Material Performance: In the context of conducting polymers, the electronic nature of substituents on the thiophene ring is critical. The introduction of the fluorophenyl group at the 3-position of thiophene improves the thermal stability of the corresponding polymer. nih.govresearchgate.net The electron-withdrawing nature of the fluorine influences the polymer's doping behavior. Poly(this compound) is notable for its ability to be both p-doped (oxidized) and n-doped (reduced), a property that makes it a candidate for type III supercapacitors. researchgate.netnih.gov The substitution pattern directly affects the polymer's band gap, conductivity, and stability. iaea.orgresearchgate.net For instance, DFT studies show that increasing the conjugation length by creating longer oligomers decreases the energy gap, which is essential for conductivity. researchgate.net

Biological Activity: In medicinal chemistry, electronic and steric factors are paramount for a drug's efficacy. For benzo[b]thiophene derivatives investigated as anticancer agents, the presence of a small electronegative fluorine atom at the para-position of the 2-phenyl ring was found to be essential for potent antiproliferative activity. cardiff.ac.uk In contrast, larger, electron-releasing groups were not as well tolerated, highlighting the importance of both steric bulk and electronic character. cardiff.ac.uk Similarly, studies on other thiophene-containing compounds have shown that strong electron-withdrawing groups can decrease ligand affinity for a binding site due to unfavorable electronic and steric interactions. nih.gov The position of the fluorine substituent is also crucial; comparative studies of different fluorophenylthiophene isomers show that the specific location of the fluorine atom significantly influences chemical reactivity and biological activity patterns.

The table below details specific findings on how electronic and steric effects impact performance and activity.

| Compound Class | Effect Studied | Finding | Impact | Reference |

| 2-Aryl-3-anilinobenzo[b]thiophenes | Electronic and Steric | A small electronegative fluorine at the para-position was essential for activity. | Potent antiproliferative activity against cancer cell lines. | cardiff.ac.uk |

| Benzo[b]thiophen-2-yl-propan-1-one derivatives | Electronic and Steric | Strong electron-withdrawing groups decreased binding affinity to 5-HT1A receptors due to electronic and steric hindrance. | Reduced biological activity. | nih.gov |

| N-Arylpiperazine derivatives | Electronic, Steric, Lipophilic | The 3'-CF3 group (strong electron-withdrawing, bulky) provided lower pKa values compared to the 4'-F group. | Influenced antimicrobial activity against various bacterial strains. | mdpi.com |

| Thiophene carboxamide derivatives | Electronic | Changing halogen position from ortho to para on the phenyl ring. | Raised anticancer activity against the Hep3B cell line. | mdpi.com |

Electrochemical Performance and Advanced Material Applications Research

Electrochemical Characterization of Conjugated Polymers of 3-(4-Fluorophenyl)thiophene

The performance of PFPT in electrochemical systems is rigorously evaluated through a suite of analytical techniques. These methods probe the fundamental processes of charge transfer, redox activity, and mass transport that govern the material's function.

Cyclic voltammetry is a fundamental technique used to study the redox behavior of PFPT films. acs.orgacs.org By scanning the potential applied to a PFPT-coated electrode and measuring the resulting current, researchers can characterize the p-doping (oxidation) and n-doping (reduction) processes. A typical cyclic voltammogram for a PFPT thin film in an acetonitrile (B52724) solution containing 0.5 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) shows distinct oxidation and reduction peaks, which correspond to the injection and removal of charge carriers (doping and undoping). acs.org For instance, one study observed the primary p-doping process for a PFPT film occurring at approximately 0.65 V versus a silver/silver ion (Ag/Ag⁺) reference electrode. acs.org

The redox behavior can be chemically modified. For example, the electrochemical oxidation of PFPT in the presence of chloride ions leads to the chlorination of the thiophene (B33073) ring, which initially deactivates the polymer. acs.orgacs.org Subsequent p-doping in a chloride-free electrolyte can reactivate the chlorinated polymer, although the oxidation potential shifts to higher values (around 0.8 V). acs.org However, this chlorinated version cannot be n-doped because the required negative potential induces the removal of the chlorine atoms, regenerating the original PFPT. acs.orgacs.orgacs.org The copolymerization of this compound (FPT) with 3,4-ethylenedioxythiophene (B145204) (EDOT) has also been explored, with the resulting copolymers exhibiting stable and well-defined redox activity, combining the properties of both parent polymers. researchgate.net

| Polymer System | Process | Peak Potential (vs. Ag/Ag⁺) | Electrolyte | Source |

|---|---|---|---|---|

| PFPT | p-doping (oxidation) | ~0.65 V | 0.5 M Et₄NBF₄/acetonitrile | acs.org |

| Chlorinated PFPT | p-doping (oxidation) | ~0.8 V | 0.5 M Et₄NBF₄/acetonitrile | acs.org |

| P(EDOT-co-FPT) | Oxidation | 1.95 V (Polymerization Potential) | Not Specified | researchgate.netresearchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is employed to investigate the kinetics of charge transfer and ion diffusion within the PFPT polymer matrix. acs.orgresearchgate.net This technique applies a small sinusoidal voltage perturbation over a wide range of frequencies and measures the current response to determine the impedance of the system. The resulting data can be modeled with equivalent circuits to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). acs.org

Studies on PFPT prepared in ionic liquids revealed slower ion insertion kinetics compared to films prepared in conventional acetonitrile electrolytes. acs.org EIS measurements on related polymers, such as those derived from 3-(4-fluorophenyl)thieno[3,2-b]thiophene (FPhTT), have been used to calculate capacitance values. For poly(FPhTT), a capacitance of 39.4 F/g was determined from EIS data when the applied potential matched its oxidation peak potential. researchgate.netiaea.org This method allows for the separation of Faradaic (doping/undoping) and non-Faradaic (capacitive charging) processes, providing a more accurate measure of the material's charge storage capability. researchgate.net The analysis of impedance data helps in understanding the ionic and electronic resistances within the polymer film, which are crucial for its performance in devices. acs.org

Galvanostatic Charge-Discharge (GCD) cycling is a direct method for evaluating the energy storage performance of materials like PFPT. researchgate.net In these experiments, the material is charged and discharged at a constant current, and the resulting voltage profile over time is recorded. From these curves, key performance metrics such as specific capacitance, energy density, and power density can be calculated. capes.gov.bracs.org

For example, research on polymers derived from related structures like 3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene (FPhDTT) showed they possessed a higher energy density compared to similar polymers, an attribute linked to a more porous surface structure. researchgate.netiaea.org In studies of various poly(3-phenylthiophene) derivatives, constant current tests on supercapacitor devices revealed that PFPT-based materials could achieve high energy and power densities. acs.org Specifically, active material energy densities of up to 50 Wh/kg and power densities of 5 kW/kg were reported. acs.org Preliminary GCD tests on other thiophene-based polymers have shown energy densities of 6-8.6 Wh/kg and power densities of 1-1.6 kW/kg. acs.orgacs.org These measurements are vital for assessing the practical applicability of the material in energy storage devices.

| Polymer | Energy Density (Wh/kg) | Power Density (kW/kg) | Source |

|---|---|---|---|

| Poly(3-phenylthiophene) derivatives | Up to 50 | Up to 5 | acs.org |

| Polycyclopenta[2,1-b;3,4-b']dithiophen-4-one | ~6 | 1 | acs.org |

| Poly-(E)-α-[(2-thienyl)methylene]-2-thiopheneacetonitrile | 8.6 | 1.6 | acs.org |

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique used to measure minute mass changes at an electrode surface in real-time during an electrochemical process. researchgate.netijcambria.com This is achieved by correlating changes in the resonant frequency of a quartz crystal electrode with changes in its mass. ijcambria.com For conjugated polymers like PFPT, EQCM is invaluable for studying the movement of ions into and out of the polymer film during doping and undoping. acs.org

Research has shown that during the oxidative p-doping of PFPT, anions from the electrolyte are incorporated into the polymer film to balance the positive charge on the polymer backbone. acs.org Conversely, during reduction to the n-doped state, these anions are expelled, and cations from the electrolyte are incorporated to balance the negative charge. acs.org EQCM studies on PFPT in ionic liquid electrolytes confirmed this mechanism, demonstrating the incorporation of the bis((trifluoromethyl)sulfonyl)amide (TFSI⁻) anion during oxidation and the incorporation of the ionic liquid's cation during reduction. acs.org These direct measurements of ion transport are crucial for understanding the doping mechanism, the stability of the doped states, and any concurrent solvent swelling or deswelling phenomena. acs.org

Development of Poly(this compound)-based Materials for Energy Storage

The promising electrochemical characteristics of PFPT have driven research into its use as an active material for energy storage devices, particularly electrochemical supercapacitors. acs.orghathitrust.org These devices store energy via fast surface redox reactions (pseudocapacitance) and/or electrostatic charge accumulation (double-layer capacitance).

PFPT is considered a promising material for Type III supercapacitors, where the same conducting polymer acts as both the positive (p-doped) and negative (n-doped) electrode. researchgate.net This design can theoretically lead to devices with higher operating voltages and, consequently, higher energy and power densities. The ability of PFPT to undergo both p- and n-doping is a key advantage. researchgate.netscribd.com

Performance evaluations have quantified the specific capacitance of PFPT in both doping states. In one report, the p-doping process, occurring between -0.2 V and 1.0 V (vs. SCE), yielded a capacitance of 95 F/g. scribd.com The n-doping process, occurring between -1.7 V and -1.0 V, provided a capacitance of 80 F/g. scribd.com Long-term stability tests, involving repeated charging and discharging through both p- and n-doping regimes, are crucial for assessing the material's viability. acs.org While some capacity loss can occur during cycling, PFPT-based materials have demonstrated the potential for high energy and power densities, with values up to 50 Wh/kg and 5 kW/kg reported for single-cell devices. acs.org The development of copolymers, for instance by incorporating EDOT, aims to further enhance properties like conductivity and stability for even better supercapacitor performance. researchgate.net

| Doping Process | Potential Limits (vs. SCE) | Specific Capacitance (F/g) | Source |

|---|---|---|---|

| p-doping | -0.2 to 1.0 V | 95 | scribd.com |

| n-doping | -1.7 to -1.0 V | 80 | scribd.com |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| PFPT | Poly(this compound) |

| Et₄NBF₄ | Tetraethylammonium tetrafluoroborate |

| Ag/Ag⁺ | Silver/Silver Ion |

| FPT | This compound |

| EDOT | 3,4-Ethylenedioxythiophene |

| P(EDOT-co-FPT) | Poly(3,4-ethylenedioxythiophene-co-3-(4-fluorophenyl)thiophene) |

| FPhTT | 3-(4-Fluorophenyl)thieno[3,2-b]thiophene |

| FPhDTT | 3,3'-(4-Fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene |

| TFSI⁻ | Bis((trifluoromethyl)sulfonyl)amide |

| SCE | Saturated Calomel Electrode |

Charge Retention and Cycling Stability Studies of Polymer Films

The stability of a polymer's electrochemical properties over repeated charge-discharge cycles is a critical factor for its practical application in energy storage devices. Research on polymer films derived from this compound has explored their charge retention and cycling stability.

Studies have shown that while poly[this compound] (F-Ar PT) can exhibit high capacitor performance, its long-term stability can be influenced by the electrolyte system used. rsc.org For instance, when cycled in a pure ionic liquid, PFPT films have demonstrated a rapid loss of electroactivity. acs.org This degradation in performance is attributed to the gradual deswelling of the polymer film during cycling. acs.org X-ray photoelectron spectroscopy has revealed that the doping process in pure ionic liquids involves the incorporation of anions during oxidation (p-doping) and the incorporation of cations during reduction (n-doping). acs.org

Despite challenges in certain electrolytes, the introduction of fluorine atoms onto the aryl side-chain of conjugated polymers like PFPT has been shown to be effective in stabilizing the n-doped state. rsc.org This stabilization contributes to a more reversible electron transfer during repetitive cyclic voltammetry. rsc.org In some capacitor configurations, poly[this compound] has demonstrated excellent cycle stability. rsc.org Composite electrodes containing pFPT have been tested for supercapacitor applications, with studies reporting on their cyclability for both positive and negative electrodes. researchgate.netresearchgate.net

Table 1: Cycling Stability of this compound-based Polymer Films

| Polymer System | Electrolyte | Observation | Reference |

|---|---|---|---|

| Poly(this compound) (PFPT) | Pure ionic liquid (EDMITFSI, DEMITFSI) | Rapid loss of electroactivity attributed to polymer deswelling. | acs.org |

| Poly[this compound] (F-Ar PT) | Not specified | Exhibited high capacitor performance and excellent cycle stability. | rsc.org |

Application in Organic Electronics and Optoelectronics

The tunable electronic properties and processability of polymers based on this compound make them attractive candidates for a range of organic electronic and optoelectronic applications. researchgate.netresearchgate.netiaea.orgdntb.gov.uaresearchgate.net Thiophene-based π-conjugated materials are of significant interest for their potential use as organic semiconductors. researchgate.net

Organic Field-Effect Transistors (OFETs) Research

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-based polymers and small molecules, including those derived from this compound, are actively researched for this purpose due to their promising electronic properties. researchgate.netdntb.gov.uanih.gov

Research has focused on designing novel donor-π-acceptor-π (D-π-A-π) type copolymers incorporating thieno[3,2-b]thiophene (B52689) units with various functional groups, including 4-fluorophenyl substituents. manchester.ac.uk These studies investigate the impact of different electron-donating and withdrawing groups on the electronic properties and charge transport characteristics of the resulting polymers. manchester.ac.uk For example, a study on copolymers based on thieno[3,2-b]thiophene, benzothiadiazole, and thiophene linkers with different aromatic substituents found that all polymers exhibited p-type field-effect behavior. manchester.ac.uk The hole mobility is a key parameter evaluated in these studies to assess the potential of the material for OFET applications. manchester.ac.uk

Table 2: OFET Performance of a Related Thieno[3,2-b]thiophene-based Copolymer

| Polymer | Substituent Group | Average Saturated Hole Mobility (µsat) | On/Off Current Ratio (Ion/Ioff) | Subthreshold Swing (SS) | Reference |

|---|

Organic Light-Emitting Diodes (OLEDs) Research

Organic light-emitting diodes (OLEDs) are another significant area where thiophene-based materials have found application. researchgate.netdntb.gov.uanih.gov The design of efficient emitters is crucial for the performance of OLEDs. Thiophene derivatives are often incorporated into donor-π-acceptor (D-π-A) architectures to create materials with desirable photophysical properties, such as high fluorescence quantum yields. beilstein-journals.org

While direct research on this compound in OLEDs is not extensively detailed in the provided context, the broader class of thienothiophene-based materials is recognized for its potential in OLED applications. beilstein-journals.org These materials are valued for their electron-rich, flat, and delocalized systems which are beneficial for constructing conjugated semiconductors for OLEDs. beilstein-journals.org For instance, a D-π-A compound incorporating a thieno[3,2-b]thiophene linker was successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org

Organic Photovoltaics (OPVs) Research

In the field of organic photovoltaics (OPVs), or organic solar cells, thiophene-based materials are widely used as electron donor materials in the active layer of the device. researchgate.netdntb.gov.ua The performance of an OPV is characterized by its power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current (Jsc).

The introduction of fluorine atoms into the polymer backbone can influence the electronic properties and thin-film morphology, which in turn affects the device performance. acs.org Studies on fluorinated copolymers of thieno[3,4-b]thiophene (B1596311) have shown that an optimal fluorine content can enhance hole mobility and lead to improved solar cell performance. acs.org Although these studies may not directly use this compound, they highlight the importance of fluorination in designing efficient materials for OPVs. acs.org Research on related thieno[3,2-b]thiophene derivatives has also been conducted for their application in OPVs. ufmg.br

Table 3: Performance of a Related Fluorinated Thieno[3,4-b]thiophene Copolymer in an Inverted Polymer Solar Cell

| Fluorine Content | Hole Mobility | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Optimal (20-40%) | Enhanced | Improved | acs.org |

Electrochromic Device Research and Tunable Optical Properties

Electrochromic devices, which can change their optical properties upon the application of an electrical potential, represent another promising application for polymers derived from this compound. The ability to tune the color and transparency of a material makes it suitable for applications such as smart windows and displays.

A study on the polymer of 3-(4-fluorophenyl)thieno[3,2-b]thiophene, P[FPhTT], found that it possesses stable optical properties, making it a suitable candidate for electrochromic devices. iaea.org The band gap of P[FPhTT] was calculated to be 1.63 eV. iaea.org In comparison to a related polymer, P[FPhDTT], P[FPhTT] showed more stable optical properties, although P[FPhDTT] was suggested to be more suitable for energy storage applications due to its higher energy density. iaea.org Copolymers of this compound (FPT) and 3,4-ethylenedioxythiophene (EDOT) have also been synthesized and investigated for their electrochromic properties. researchgate.netresearchgate.net These copolymers, such as P(EDOT-co-FPT), exhibit color changes between their reduced and oxidized states. researchgate.net

Table 4: Electrochromic Properties of a P(EDOT-co-FPT) Copolymer Film

| Property | Value | Reference |

|---|---|---|

| Operating Potential Range | -1.0 to 2.0 V | researchgate.net |

| Color Change | Blue to Purple | researchgate.net |

| Maximum Transmittance Difference (Δ%T) | 10.37% | researchgate.net |

| Switching Time (Oxidation to Reduction) | 2.94 s | researchgate.net |

Reaction Mechanisms and Chemical Transformations

Electrochemical Redox Pathways of Poly(3-(4-Fluorophenyl)thiophene)

Poly(this compound) (PFPT) is an electroactive polymer that can be synthesized through the electrochemical oxidation of the this compound monomer. acs.org The resulting polymer exhibits reversible redox behavior, making it a material of interest for applications such as supercapacitors. researchgate.net The electrochemical properties of PFPT have been studied in various electrolytes, including conventional nonaqueous media and ionic liquids. acs.org

Anion Incorporation and Cation Expulsion During Doping

The doping process of PFPT involves the movement of ions to balance the charge within the polymer matrix. During oxidative p-doping, anions from the electrolyte are incorporated into the polymer film. acs.orgnlc-bnc.ca Conversely, during reductive n-doping, cations are incorporated. acs.org X-ray photoelectron spectroscopy (XPS) studies have confirmed these ion exchange processes. For instance, when PFPT is cycled in an ionic liquid electrolyte, the anions of the ionic liquid are incorporated during oxidation, and upon reduction, these anions are expelled, accompanied by the incorporation of the ionic liquid's cations. acs.orgresearchgate.net

This process of ion incorporation and expulsion is crucial for maintaining charge neutrality within the polymer during the redox switching. nsf.gov However, the efficiency of this process can be affected by the nature of the electrolyte. In pure ionic liquids, PFPT has been observed to lose electroactivity upon repeated cycling, a phenomenon attributed to the gradual deswelling of the polymer, which hinders the facile transport of ions. acs.orgnlc-bnc.ca This suggests that the swelling of the polymer by the electrolyte is a critical factor for efficient ion exchange and stable electrochemical performance. nlc-bnc.cansf.gov

Chemical Reactivity of the Thiophene (B33073) Ring and Phenyl Substituent

The chemical reactivity of this compound is influenced by the distinct electronic properties of its two aromatic components: the electron-rich thiophene ring and the fluorophenyl substituent.

Oxidative Transformations (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the thiophene ring is susceptible to oxidation. smolecule.com Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid can convert the thiophene moiety into the corresponding sulfoxide (B87167) or sulfone derivatives. smolecule.com This transformation alters the electronic properties and geometry of the thiophene ring system.

Reductive Transformations

Reduction reactions can target both the thiophene ring and other functional groups within the molecule. For instance, the thiophene ring can be reduced to a tetrahydrothiophene (B86538) derivative using powerful reducing agents like lithium aluminum hydride. smolecule.com Other reducible functional groups that might be present on derivatives of the core structure could also be transformed under appropriate reductive conditions. evitachem.com

Nucleophilic and Electrophilic Substitution Reactions

Both the thiophene and the fluorophenyl rings can participate in substitution reactions. The thiophene ring is generally more susceptible to electrophilic substitution than benzene (B151609), with reactions preferentially occurring at the C2 and C5 positions (alpha-positions). chemicalbook.comnih.gov This enhanced reactivity is due to the ability of the sulfur atom's lone pair of electrons to stabilize the intermediate carbocation. nih.gov

The fluorophenyl group can undergo nucleophilic aromatic substitution, where the fluorine atom can be displaced by a suitable nucleophile. evitachem.com Additionally, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by reacting a halogenated derivative with a boronic acid. nih.gov

Mechanistic Insights from Comparative Reactivity Studies of Thiophene Derivatives

The reactivity of this compound can be understood in the broader context of thiophene chemistry. The nature and position of substituents on the thiophene ring significantly influence its chemical behavior.